2-(6-Fluoronaphthalen-2-yl)acetonitrile

Übersicht

Beschreibung

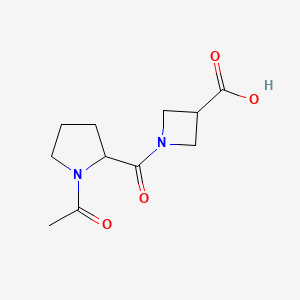

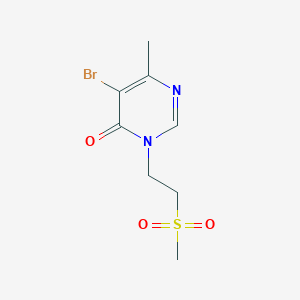

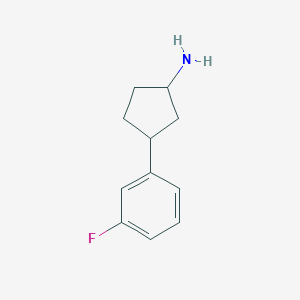

“2-(6-Fluoronaphthalen-2-yl)acetonitrile” is a chemical compound with the molecular formula C12H8FN . It has a molecular weight of 185.20 g/mol .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, acetonitrile is known to be a common two-carbon building block in organic molecules used to construct many useful chemicals .Molecular Structure Analysis

The InChI string for “this compound” isInChI=1S/C12H8FN/c13-12-4-3-10-7-9 (5-6-14)1-2-11 (10)8-12/h1-4,7-8H,5H2 . The Canonical SMILES is C1=CC2=C (C=CC (=C2)F)C=C1CC#N . Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 23.8 Ų and contains 14 heavy atoms . It has no hydrogen bond donors but has 2 hydrogen bond acceptors . The compound has one rotatable bond . The exact mass and monoisotopic mass are both 185.064077422 g/mol .Wissenschaftliche Forschungsanwendungen

Enantioselective Sensing

A study by Mei and Wolf (2004) demonstrated the use of a chiral fluorosensor derived from 1,8-diacridylnaphthalene for enantioselective sensing of various chiral carboxylic acids, including amino acids and halogenated carboxylic acids. This application highlights the potential of naphthalene derivatives in chiral discrimination and sensing technologies (X. Mei & C. Wolf, 2004).

Fluorescence Sensing of Anions

Research by Hua (2010) explored the interactions of a naphthalene-based semicarbazide with various anions in acetonitrile, revealing its potential as a fluorescent sensor for anion detection. This work underscores the utility of naphthalene derivatives in the development of sensitive and selective probes for anion recognition (X. Hua, 2010).

Selective Metal Ion Sensing

A novel fluorescent Schiff base incorporating a naphthalene unit was investigated by Yıldırım and Kaya (2010) for its selective sensing capabilities towards Cu(II) ions. This research indicates the potential of naphthalene derivatives in creating selective sensors for metal ion detection in various environmental and biological contexts (M. Yıldırım & I. Kaya, 2010).

Alternative Synthesis Methods

Zhu Zhijian et al. (2007) reported a practical alternative synthesis method for 8-fluoronaphthalen-1-ylamine, overcoming scale-up challenges and providing insights into the synthetic accessibility of naphthalene derivatives. This work is pivotal for the chemical synthesis community, offering scalable and efficient routes to complex naphthalene structures (Zhu Zhijian et al., 2007).

Chemosensors for Metal Ions

Singh et al. (2013) synthesized a Schiff base naphthalene derivative that acted as a tridentate fluorescent sensor for Al3+, demonstrating high selectivity and sensitivity in acetonitrile and aqueous solutions. This study highlights the application of naphthalene derivatives in the detection and quantification of metal ions, which is crucial in environmental monitoring and biomedical diagnostics (V. Singh et al., 2013).

Eigenschaften

IUPAC Name |

2-(6-fluoronaphthalen-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FN/c13-12-4-3-10-7-9(5-6-14)1-2-11(10)8-12/h1-4,7-8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCSARCBLKAYDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)F)C=C1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

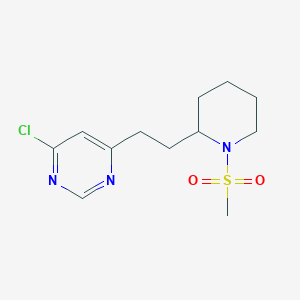

![3-[(6-chloropyridin-3-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide](/img/structure/B1444262.png)

![1-[3-(5-Bromo-1,3-thiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B1444273.png)